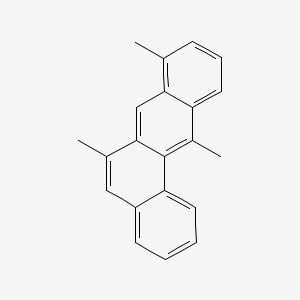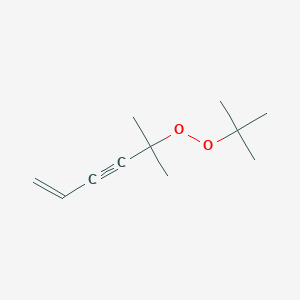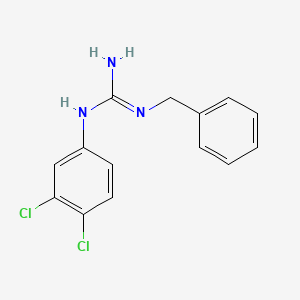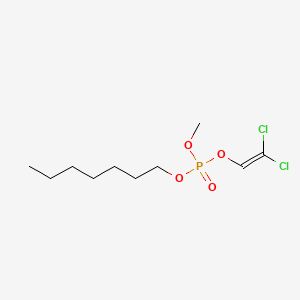
Phosphoric acid, 2,2-dichlorovinyl heptyl methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphoric acid, 2,2-dichlorovinyl heptyl methyl ester is an organophosphorus compound known for its use as an insecticide. It is a derivative of phosphoric acid and contains a 2,2-dichlorovinyl group, a heptyl group, and a methyl ester group. This compound is recognized for its effectiveness in controlling a wide range of pests.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, 2,2-dichlorovinyl heptyl methyl ester typically involves the esterification of phosphoric acid with 2,2-dichlorovinyl alcohol and heptyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid. The reaction conditions include maintaining a temperature of around 60-80°C and continuous stirring to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, including phosphoric acid, 2,2-dichlorovinyl alcohol, and heptyl alcohol, are mixed in large reactors. The reaction is carried out under controlled temperature and pressure conditions to maximize yield and purity. The final product is then purified through distillation and filtration processes.
化学反応の分析
Types of Reactions
Phosphoric acid, 2,2-dichlorovinyl heptyl methyl ester undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water, leading to the formation of phosphoric acid and the corresponding alcohols.
Oxidation: It can undergo oxidation reactions, particularly at the 2,2-dichlorovinyl group, resulting in the formation of chlorinated by-products.
Substitution: The compound can participate in substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Water and a base such as sodium hydroxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: Phosphoric acid, 2,2-dichlorovinyl alcohol, and heptyl alcohol.
Oxidation: Chlorinated by-products and phosphoric acid derivatives.
Substitution: Substituted phosphoric acid esters.
科学的研究の応用
Phosphoric acid, 2,2-dichlorovinyl heptyl methyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its effects on various biological systems, particularly its role as an insecticide.
Medicine: Studied for its potential use in developing new pharmaceuticals and as a tool for understanding enzyme inhibition.
Industry: Utilized in the formulation of insecticides and pesticides for agricultural and household use.
作用機序
The compound exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, phosphoric acid, 2,2-dichlorovinyl heptyl methyl ester causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis and death of the target pests.
類似化合物との比較
Similar Compounds
Dichlorvos (2,2-dichlorovinyl dimethyl phosphate): Another organophosphorus insecticide with a similar structure but different alkyl groups.
Malathion: An organophosphate insecticide with a different ester group but similar mode of action.
Parathion: A highly toxic organophosphate insecticide with a different structure but similar enzyme inhibition properties.
Uniqueness
Phosphoric acid, 2,2-dichlorovinyl heptyl methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activity. Its heptyl group provides increased lipophilicity, enhancing its ability to penetrate biological membranes and exert its insecticidal effects more effectively.
特性
CAS番号 |
23248-43-3 |
|---|---|
分子式 |
C10H19Cl2O4P |
分子量 |
305.13 g/mol |
IUPAC名 |
2,2-dichloroethenyl heptyl methyl phosphate |
InChI |
InChI=1S/C10H19Cl2O4P/c1-3-4-5-6-7-8-15-17(13,14-2)16-9-10(11)12/h9H,3-8H2,1-2H3 |
InChIキー |
QANJVSVOBYIYAA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCOP(=O)(OC)OC=C(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


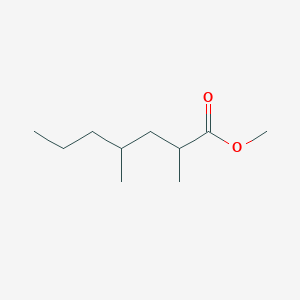
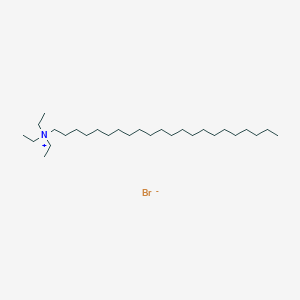
![Bicyclo[3.2.1]octa-3,6-diene-2-carboxylic acid](/img/structure/B14709070.png)
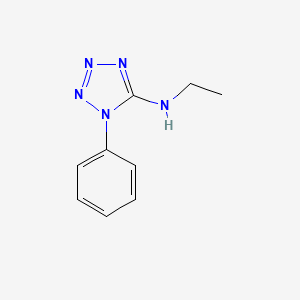
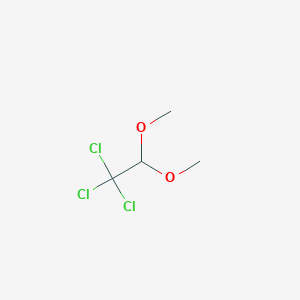

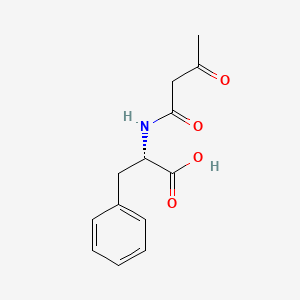
![5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepin-3-amine;trihydrochloride](/img/structure/B14709092.png)


![N-[3-(4-Hydroxy-3,5-diiodophenyl)propanoyl]glycine](/img/structure/B14709109.png)
